![molecular formula C13H19N5OS B2708098 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2320176-46-1](/img/structure/B2708098.png)
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as MTU, is a synthetic compound that has been studied for its potential applications in scientific research. MTU has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Scientific Research Applications
- Suvorexant Intermediate : This compound serves as an intermediate in the synthesis of suvorexant, a novel hypnotic drug used to treat insomnia. Suvorexant acts as an orexin receptor antagonist, regulating sleep-wake cycles .
- Click Reagent : The triazole moiety in this compound makes it suitable for click chemistry reactions. Specifically, it can serve as a ligand in copper-catalyzed azide-alkyne cycloadditions (CuAAC). Researchers use such reactions for bioconjugation, labeling, and drug delivery systems .
Medicinal Chemistry and Drug Development
Click Chemistry and Bioconjugation
properties
IUPAC Name |
1-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-10(2)12(9-18-15-5-6-16-18)17-13(19)14-8-11-4-3-7-20-11/h3-7,10,12H,8-9H2,1-2H3,(H2,14,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFXUJUORFOWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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